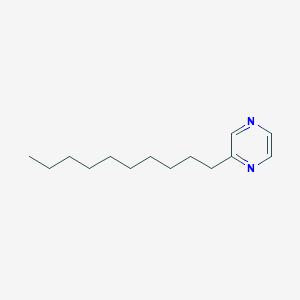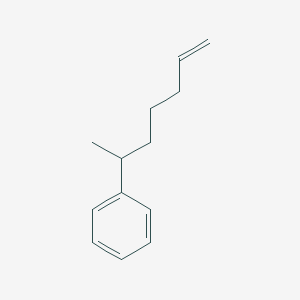![molecular formula C10H16O B14313347 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene CAS No. 110516-23-9](/img/structure/B14313347.png)
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a but-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with but-2-en-1-ol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage between the cyclohexene and but-2-en-1-ol.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of cyclohexene followed by the reaction with but-2-en-1-ol. The use of catalysts such as vanadium or other transition metals can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ether cleavage or formation reactions. Additionally, its structural features allow it to participate in various organic reactions, influencing the pathways and products formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
1,2-Bis(trimethylsiloxy)cyclohexene: Used in organic synthesis as a protective group for alcohols.
2-Cyclohexen-1-ol: An intermediate in the synthesis of various organic compounds.
Uniqueness
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other cyclohexene derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
110516-23-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-but-2-enoxycyclohexene |
InChI |
InChI=1S/C10H16O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-3,7H,4-6,8-9H2,1H3 |
Clé InChI |
JZWPBILJTMNOAQ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


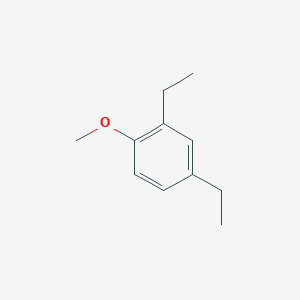


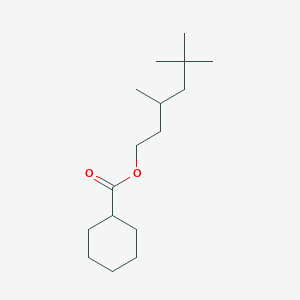
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
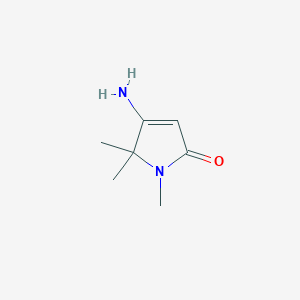
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
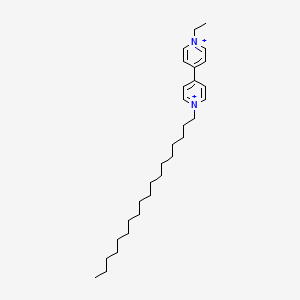
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
